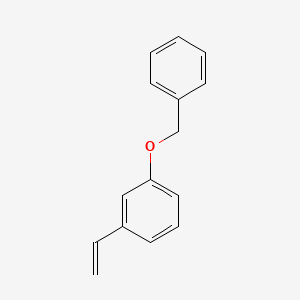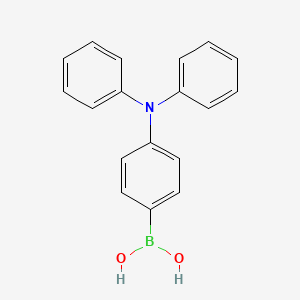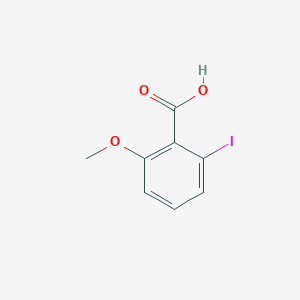
4,5-Dibrombenzol-1,2-diamin
Übersicht
Beschreibung
4,5-Dibromobenzene-1,2-diamine is an organic compound with the molecular formula C6H6Br2N2 . It is a derivative of benzene, where two hydrogen atoms are replaced by bromine atoms and two other hydrogen atoms are replaced by amine groups .
Molecular Structure Analysis
The molecular structure of 4,5-Dibromobenzene-1,2-diamine consists of a benzene ring, which is a six-membered ring with alternating double and single bonds. Two of the hydrogen atoms in the benzene ring are replaced by bromine atoms, and two other hydrogen atoms are replaced by amine groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5-Dibromobenzene-1,2-diamine are as follows :
Wissenschaftliche Forschungsanwendungen
Organische Synthese
4,5-Dibrombenzol-1,2-diamin: wird in der organischen Synthese als Vorläufer für verschiedene organische Verbindungen verwendet. Seine Bromgruppen machen es zu einem vielseitigen Reagenz für Substitutionsreaktionen, bei denen es verwendet werden kann, um Aminfunktionalitäten in andere Moleküle einzuführen . Diese Verbindung dient als Baustein für die Synthese komplexer Moleküle, darunter Pharmazeutika und Polymere.
Pharmazeutische Zwischenprodukte
In der pharmazeutischen Industrie fungiert This compound als Zwischenprodukt bei der Synthese verschiedener Medikamente . Es ist besonders wertvoll beim Aufbau von Molekülen, die den Benzoldiamin-Rest enthalten, der ein häufiges Strukturelement in vielen therapeutischen Wirkstoffen ist.
Materialwissenschaft
Der Nutzen der Verbindung erstreckt sich auf die Materialwissenschaft, wo sie an der Herstellung neuartiger Materialien mit spezifischen elektronischen oder photonischen Eigenschaften beteiligt sein kann. Ihre Rolle bei der Synthese von konjugierten Polymeren ist beispielsweise entscheidend für die Entwicklung neuer organischer Solarzellen .
Analytische Chemie
In der analytischen Chemie kann This compound als Standard oder Reagenz in verschiedenen chemischen Analysen verwendet werden. Seine klar definierte Struktur und seine Eigenschaften ermöglichen seine Verwendung bei der Kalibrierung von Instrumenten oder der Entwicklung neuer analytischer Methoden .
Krebsforschung
Eine bedeutende Anwendung von This compound ist die Krebsforschung. Es wurde in präklinischen Studien auf sein Potenzial als Chemotherapeutikum, insbesondere bei der Behandlung von Bauchspeicheldrüsenkrebs, untersucht. Studien haben gezeigt, dass es die Lebensfähigkeit von Tumorzellen effektiv reduzieren und in Verbindung mit anderen Behandlungen wie Strahlentherapie eingesetzt werden kann .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4,5-Dibromobenzene-1,2-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, leading to changes in cellular redox states. Additionally, 4,5-Dibromobenzene-1,2-diamine can bind to DNA and RNA, affecting nucleic acid stability and function .
Cellular Effects
The effects of 4,5-Dibromobenzene-1,2-diamine on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in pancreatic cancer cells, 4,5-Dibromobenzene-1,2-diamine has been shown to reduce cell viability and inhibit colony formation . It also affects cell signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses to stress .
Molecular Mechanism
At the molecular level, 4,5-Dibromobenzene-1,2-diamine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of certain kinases involved in cell proliferation and survival . Additionally, 4,5-Dibromobenzene-1,2-diamine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in altered cellular functions and responses to environmental stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Dibromobenzene-1,2-diamine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4,5-Dibromobenzene-1,2-diamine remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to 4,5-Dibromobenzene-1,2-diamine can lead to sustained changes in cellular metabolism and function, as observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4,5-Dibromobenzene-1,2-diamine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can effectively modulate cellular processes . At higher doses, 4,5-Dibromobenzene-1,2-diamine may induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where specific dosages result in significant changes in cellular function and viability.
Metabolic Pathways
4,5-Dibromobenzene-1,2-diamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds . Additionally, 4,5-Dibromobenzene-1,2-diamine influences the levels of key metabolites involved in energy production and cellular respiration .
Transport and Distribution
The transport and distribution of 4,5-Dibromobenzene-1,2-diamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by factors such as membrane permeability and binding affinity to intracellular proteins .
Subcellular Localization
4,5-Dibromobenzene-1,2-diamine exhibits specific subcellular localization patterns that affect its activity and function. It can be targeted to particular compartments or organelles through post-translational modifications and targeting signals . For instance, 4,5-Dibromobenzene-1,2-diamine may accumulate in the nucleus, where it interacts with nucleic acids and regulatory proteins, influencing gene expression and cellular responses .
Eigenschaften
IUPAC Name |
4,5-dibromobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXGKCVKGXHPRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480013 | |
| Record name | 4,5-Dibromobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49764-63-8 | |
| Record name | 4,5-Dibromobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dibromo-1,2-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

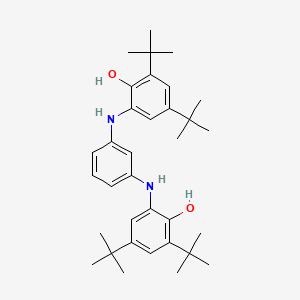
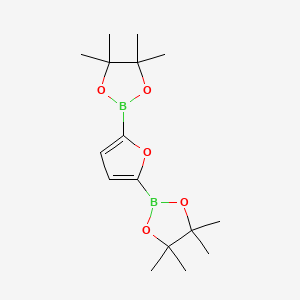




![2-(5'-Hexyl-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1314906.png)

